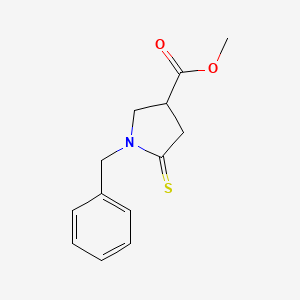

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Description

Molecular Structure

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a heterocyclic compound characterized by a pyrrolidine ring substituted with a thioxo group, a benzyl group, and a methyl ester. The molecular formula is C₁₃H₁₅NO₂S , with a molecular weight of 249.33 g/mol . The SMILES notation (COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2) and InChIKey (KTWHUDHHHQIMHN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Molecular structure data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₅NO₂S | |

| Molecular weight | 249.33 g/mol | |

| SMILES | COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2 |

|

| InChIKey | KTWHUDHHHQIMHN-UHFFFAOYSA-N |

The pyrrolidine ring adopts a non-planar conformation due to the thioxo group at position 5, which introduces steric and electronic effects. The benzyl substituent at position 1 enhances lipophilicity, while the methyl ester at position 3 contributes to solubility in polar aprotic solvents.

Physical Properties

The compound is a solid at room temperature, with a melting point range of 155–165°C under reduced pressure (0.0008–0.004 Torr). Its density is approximately 1.23 g/cm³ , slightly higher than analogous oxopyrrolidine derivatives due to the sulfur atom’s larger atomic radius. The boiling point is not well-documented but is estimated to exceed 300°C under atmospheric pressure based on structural analogs.

Table 2: Physical properties

| Property | Value | Source |

|---|---|---|

| Melting point | 155–165°C (0.0008–0.004 Torr) | |

| Density | 1.23 g/cm³ | |

| Solubility | Soluble in DMSO, chloroform |

The compound exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and chloroform, aligning with its moderate logP value (~1.23).

Chemical Properties

This compound contains three reactive functional groups:

- Thioxo group (C=S) : Prone to nucleophilic attack, enabling thioamide-like reactivity.

- Methyl ester (COOCH₃) : Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

- Benzyl group (C₆H₅CH₂) : Participates in hydrogenolysis or oxidation reactions.

Table 3: Key functional groups and reactivity

The thioxo group’s electron-withdrawing nature polarizes the adjacent carbonyl group, increasing electrophilicity at the pyrrolidine ring’s carbon centers. Stability studies indicate decomposition under prolonged exposure to light or moisture, necessitating storage in inert atmospheres.

Properties

IUPAC Name |

methyl 1-benzyl-5-sulfanylidenepyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-16-13(15)11-7-12(17)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDZSDHDZGZERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate typically involves:

- Starting from a pyrrolidine-3-carboxylate or its lactam precursor.

- Introduction of the thioxo (=S) group at the 5-position, often via thionation of a corresponding carbonyl group.

- N-Benzylation of the pyrrolidine nitrogen.

- Esterification or maintenance of the methyl ester group at the 3-position.

Thionation of Lactams to Thioxopyrrolidines

A common and efficient method to prepare 5-thioxopyrrolidine derivatives is the thionation of the corresponding lactams using Lawesson’s reagent or phosphorus pentasulfide (P4S10). This step converts the lactam carbonyl oxygen into a sulfur atom, yielding the thioxo functionality.

- Lawesson’s reagent is preferred due to mild reaction conditions and good selectivity.

- The reaction is typically carried out in anhydrous solvents such as toluene or tetrahydrofuran (THF) under reflux.

- Reaction time varies from a few hours to overnight depending on scale and substrate.

The introduction of the benzyl group at the nitrogen atom is achieved via alkylation:

- Using benzyl bromide or benzyl chloride as alkylating agents.

- The reaction is performed in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.

- The reaction proceeds under mild heating or room temperature conditions.

Esterification and Functional Group Transformations

The methyl ester at the 3-position can be introduced or preserved through:

- Direct esterification of the corresponding carboxylic acid using methanol and acid catalysis.

- Use of methyl esters as starting materials in the lactam synthesis.

- Careful control of reaction conditions to avoid hydrolysis or transesterification during other synthetic steps.

Representative Synthetic Route Example

Based on the literature and related compound syntheses, a typical preparation sequence may be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Lactam formation | Cyclization of amino acid derivatives or Michael addition | Pyrrolidin-3-one or lactam precursor |

| 2 | N-Benzylation | Benzyl bromide, K2CO3, DMF, RT to reflux | N-Benzylated lactam |

| 3 | Thionation | Lawesson’s reagent, toluene, reflux | 5-Thioxopyrrolidine derivative |

| 4 | Esterification (if needed) | Methanol, acid catalyst | Methyl ester formation or preservation |

Research Findings and Optimization Notes

- Thionation Efficiency: Lawesson’s reagent provides high yields and selectivity for converting lactams to thioxo derivatives without overreaction or decomposition.

- Alkylation Specificity: N-Benzylation proceeds cleanly under mild bases and solvents, minimizing side reactions such as O-alkylation or multiple substitutions.

- Catalytic Alternatives: Recent studies show copper-catalyzed methods for thioamide and thioxopyrrolidine formation can offer milder and more selective processes, though these are more explored for enamino esters and related compounds.

- Purification: The final compound is typically purified by silica gel chromatography or recrystallization from suitable solvents (e.g., hexane/chloroform mixtures).

Data Table: Summary of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Benzylation | Benzyl bromide, K2CO3, DMF | RT to 60 °C | 4–12 h | 75–90 | Base choice critical for selectivity |

| Thionation | Lawesson’s reagent, toluene | Reflux (~110 °C) | 3–6 h | 80–95 | Avoid excess reagent to prevent side products |

| Esterification | Methanol, HCl or acid catalyst | RT to reflux | 2–8 h | 85–95 | Performed if starting material is acid |

| Purification | Silica gel chromatography or recrystallization | Ambient | N/A | N/A | Solvent choice affects purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate has been studied for its potential pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes that are crucial in various biochemical pathways, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunction.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its thioxo functionality allows for various reactions, including:

- Nucleophilic Substitution : The thioxo group can facilitate nucleophilic attacks, enabling the introduction of diverse functional groups into the molecule.

- Cyclization Reactions : The compound can participate in cyclization reactions to form larger heterocyclic structures, which are often important in drug discovery.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a notable inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical university focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit a specific protease involved in cancer progression, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thioxo vs. Oxo Derivatives

- Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate vs. (R)-Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate

- Key Difference : Replacement of the 5-oxo (C=O) group with a 5-thioxo (C=S) group.

- Impact :

- Reactivity : The thioxo group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in thioamide formation).

- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity but improves π-backbonding in coordination complexes.

Ester Variations

- This compound vs. Ethyl 2-Amino-5-benzoyl-1H-pyrrole-3-carboxylate Key Differences:

- Core Structure : Pyrrolidine (saturated) vs. pyrrole (aromatic).

- Substituents : Benzyl (N1) and methyl ester (C3) vs. benzoyl (C5) and ethyl ester (C3).

- Impact :

- Aromaticity : The pyrrole derivative’s aromaticity confers stability but reduces flexibility, affecting binding in biological targets.

- Synthesis : Ethyl esters (e.g., compound 55 in ) undergo alkylation and alcoholysis to form pyrimidine derivatives, whereas methyl esters are more resistant to hydrolysis .

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

*Inferred based on structural analogs.

Biological Activity

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of thioxopyrrolidine derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C13H13NO2S

- Molecular Weight : 247.31 g/mol

The presence of the thioether group and the carboxylate moiety contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound, highlighting its efficacy against various pathogens.

- In vitro Studies : Research has shown that derivatives of thioxopyrrolidine exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Thioxopyrrolidine Derivative | Staphylococcus aureus | 0.5 |

| Thioxopyrrolidine Derivative | Escherichia coli | 4 |

Antitumor Activity

The antitumor potential of this compound has also been investigated, with promising results in various cancer cell lines.

- Cell Line Studies : In vitro tests demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including ovarian and breast cancer cells. Notably, one study indicated that it achieved over 80% growth inhibition at concentrations as low as 10 μM in ovarian cancer xenografts .

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| Ovarian Cancer | 10 | >80 |

| Breast Cancer | 15 | >70 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of key enzymes involved in cell proliferation and survival, such as proteases associated with cancer progression .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. This combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting a synergistic mechanism that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, and how can diastereoselectivity be achieved?

- Methodology : A diastereoselective approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated esters. For example, substituting the oxo group in analogous pyrrolidine carboxylates (e.g., Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) with thioxo can be achieved via thionation using Lawesson’s reagent or PS under inert conditions . Stereochemical control may require chiral auxiliaries or asymmetric catalysis, as demonstrated in related pyrrolidine syntheses .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of H/C NMR to identify the thioxo (C=S) resonance (~200–220 ppm for C=S in C NMR) and benzyl/methyl ester groups. X-ray crystallography via SHELX or Mercury CSD provides definitive confirmation of stereochemistry and bond lengths. For example, similar compounds (e.g., Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate) were structurally resolved using SHELXL refinement .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates diastereomers. Recrystallization from ethanol/water mixtures improves purity, as shown for structurally related esters . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the thioxo sulfur, predicting susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate computational results. Tools like ORTEP-III visualize charge distribution in the crystal lattice .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology : If NMR suggests a different conformation than X-ray data, perform variable-temperature NMR to assess dynamic effects. For example, chair-to-boat transitions in pyrrolidine rings may explain discrepancies. Cross-validate with solid-state IR or Raman spectroscopy to detect hydrogen bonding or lattice effects .

Q. How does the thioxo group influence the compound’s bioactivity compared to its oxo analog?

- Methodology : Conduct comparative SAR studies by synthesizing both oxo and thioxo derivatives. Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with electronic properties (Hammett σ constants) or steric parameters (molecular volume via Mercury CSD ). For instance, thioxo groups enhance electrophilicity, potentially increasing binding affinity to cysteine proteases .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodology : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, pilot-scale reactions of similar esters required strict moisture control to prevent thioxo hydrolysis .

Data Analysis and Validation

Q. How can intermolecular interactions in the crystal lattice inform solubility and stability studies?

- Methodology : Use Mercury CSD’s "Materials Module" to analyze packing motifs (e.g., π-π stacking of benzyl groups or hydrogen-bonding networks). Correlate lattice energy (calculated via PIXEL) with experimental solubility in aprotic solvents (e.g., DMSO or THF).

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.